![molecular formula C17H28OSi B14287372 tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane CAS No. 120848-81-9](/img/structure/B14287372.png)
tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and an ethoxy group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane typically involves the reaction of tert-butyl(dimethyl)silanol with 2-[4-(prop-1-en-2-yl)phenyl]ethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common catalysts used in this reaction include strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane has several applications in scientific research:
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other molecules through its vacant d-orbitals, allowing for the formation of strong covalent bonds. This property makes the compound useful in catalysis and as a building block in the synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilanol: Similar structure but lacks the ethoxy group.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyloxy group instead of the ethoxy group.
tert-Butyldimethylsilyl ethers: Used for the protection of hydroxyl groups in organic synthesis.
Uniqueness
tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane is unique due to the presence of the ethoxy group attached to the silicon atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
120848-81-9 |
|---|---|
Fórmula molecular |
C17H28OSi |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[2-(4-prop-1-en-2-ylphenyl)ethoxy]silane |
InChI |
InChI=1S/C17H28OSi/c1-14(2)16-10-8-15(9-11-16)12-13-18-19(6,7)17(3,4)5/h8-11H,1,12-13H2,2-7H3 |
Clave InChI |
TUIHNHFIUYJDHE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=C(C=C1)CCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


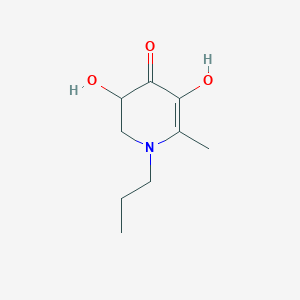
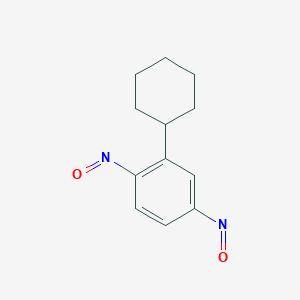
![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
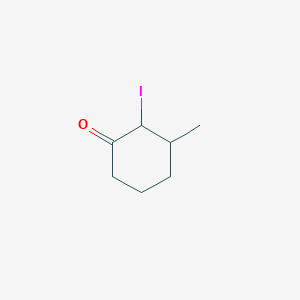
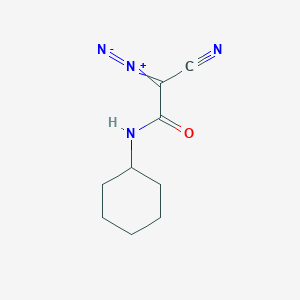
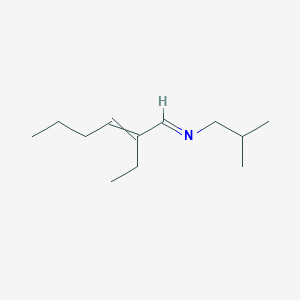
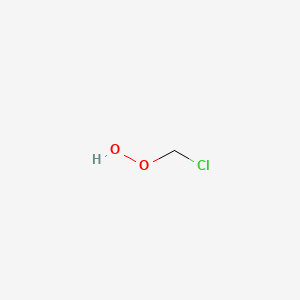
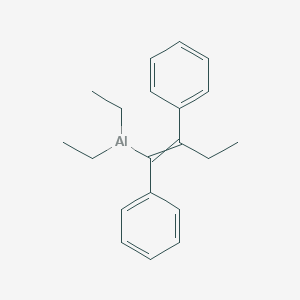
![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)
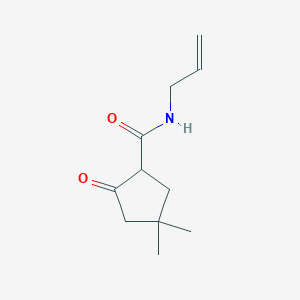

![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)
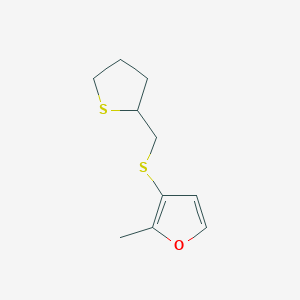
![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)
